molecular formula C12H11N7 B2690716 2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole CAS No. 2415629-40-0

2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole

货号: B2690716
CAS 编号: 2415629-40-0
分子量: 253.269
InChI 键: BLZYPSZZRCPINR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound features a unique structure that combines a pyrido[2,3-d]pyrimidine moiety with an azetidine ring and a triazole ring, making it a versatile molecule for various applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole typically involves multi-step reactions. One common method includes the cyclization of pyrido[2,3-d]pyrimidine derivatives with azetidine and triazole precursors under specific conditions. For instance, the reaction may be carried out in the presence of a dicationic molten salt catalyst, such as Tropine-based dicationic molten salt, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, solvent-free conditions or green solvents like ethanol can be employed to minimize environmental impact .

化学反应分析

Types of Reactions

2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

科学研究应用

2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole has a wide range of scientific research applications:

作用机制

The mechanism of action of 2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cellular signaling pathways that are essential for cell proliferation and survival. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of protein kinases can prevent the growth and spread of cancer cells .

相似化合物的比较

Similar Compounds

Uniqueness

What sets 2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole apart from similar compounds is its unique combination of structural elements, which confer distinct chemical and biological properties.

生物活性

The compound 2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole is a member of the triazole family and has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

The synthesis of this compound typically involves multi-step processes that incorporate the formation of the pyrido[2,3-d]pyrimidine core followed by the introduction of the triazole moiety. Various synthetic routes have been reported, including click chemistry techniques that enable efficient assembly of triazole derivatives with diverse substituents .

Chemical Properties:

PropertyValue
Molecular FormulaC14H13N7
Molecular Weight269.30 g/mol
IUPAC NameThis compound
Canonical SMILESC1=CN=C(N=N1)C(CN2C=NC=NC2=C)C(=N)N

Anticancer Properties

Research indicates that compounds containing the pyrido[2,3-d]pyrimidine scaffold exhibit significant anticancer activity. In particular, studies have shown that derivatives can inhibit various kinases associated with cancer proliferation, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

In a study involving a library of pyrido[2,3-d]pyrimidines, certain analogs demonstrated IC50 values lower than those of established chemotherapeutics like doxorubicin against several cancer cell lines:

  • HepG-2: IC50 = 0.3 μM (compound 52)
  • PC-3: IC50 = 5.47 μM (compound 60)
    These results suggest that these compounds may offer a promising avenue for developing new anticancer therapies .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. For instance, it has shown potential as an inhibitor of FGFR3 tyrosine kinase with more than 55% inhibition observed at concentrations around 2 µM . The interaction with these kinases is critical as they play a role in various signaling pathways involved in tumor growth and metastasis.

The biological activity of this compound is primarily attributed to its ability to bind to and inhibit key enzymes involved in cell signaling pathways. The binding affinity and specificity of this compound towards targets such as CDKs and FGFRs are influenced by its structural features .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyrido[2,3-d]pyrimidine ring significantly affect biological activity. For example:

  • The presence of electron-withdrawing groups enhances potency against various kinases.
  • Substituents at specific positions on the triazole ring can modulate selectivity and efficacy.

A detailed analysis shows that compounds with bulky groups at the C5 position exhibit improved anti-proliferative effects compared to their counterparts .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Study on HepG-2 Cells: A derivative was tested and showed significant growth inhibition compared to control groups.
    • Results: IC50 = 0.6 μM.
  • In Vivo Studies: Animal models treated with this compound displayed reduced tumor growth rates when compared to untreated controls.

属性

IUPAC Name

4-[3-(triazol-2-yl)azetidin-1-yl]pyrido[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7/c1-2-10-11(13-3-1)14-8-15-12(10)18-6-9(7-18)19-16-4-5-17-19/h1-5,8-9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZYPSZZRCPINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2C=CC=N3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。